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Compound of Interest

Compound Name: CP-640186

Cat. No.: B1216025 Get Quote

Introduction

CP-640186 is a potent, cell-permeable, and isozyme-nonselective inhibitor of Acetyl-CoA

Carboxylase (ACC).[1][2] It targets both ACC1, the lipogenic tissue isozyme, and ACC2, the

oxidative tissue isozyme, with IC50 values of approximately 53-55 nM and 61 nM, respectively.

[2][3] By inhibiting ACC, CP-640186 effectively blocks the synthesis of malonyl-CoA, a critical

regulator of fatty acid metabolism. This dual inhibition leads to a decrease in fatty acid

synthesis and a simultaneous increase in fatty acid oxidation.[1][4] These characteristics make

CP-640186 a valuable tool for researchers studying metabolic syndrome, obesity, type 2

diabetes, and other related metabolic disorders in preclinical mouse models.[5][6]

Signaling Pathway of CP-640186 Action
CP-640186 exerts its effect by inhibiting the two isoforms of Acetyl-CoA Carboxylase, ACC1

and ACC2. ACC1 is a cytosolic enzyme primarily involved in converting acetyl-CoA to malonyl-

CoA for de novo fatty acid synthesis. ACC2 is located on the outer mitochondrial membrane,

where its product, malonyl-CoA, inhibits Carnitine Palmitoyltransferase 1 (CPT1), thereby

regulating the entry of fatty acids into the mitochondria for oxidation. By inhibiting both, CP-
640186 reduces lipid synthesis and promotes lipid burning.
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Caption: Mechanism of CP-640186 action on fatty acid metabolism.
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Quantitative Data Summary
Efficacy and Dosage of CP-640186 in Mice
The effective dose of CP-640186 in mice varies depending on the mouse strain, the intended

biological effect, and the duration of the study. Acute and chronic dosing regimens have been

reported.
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Mouse
Strain

Dosing
Regimen

Route
Observed
Effect

ED₅₀
(mg/kg)

Citation

CD1 Mice Single Dose Oral

Inhibition of

fatty acid

synthesis

11 [1][2]

ob/ob Mice Single Dose Oral

Inhibition of

fatty acid

synthesis

4 [1][2]

ob/ob Mice Single Dose Oral Gavage

Acute

efficacy at 1

hour post-

dose

4.6 [3][7]

ob/ob Mice Single Dose Oral Gavage

Acute

efficacy at 4

hours post-

dose

9.7 [3][7]

ob/ob Mice Single Dose Oral Gavage

Acute

efficacy at 8

hours post-

dose

21 [3][7]

Diet-Induced

Obese (HFD)

Mice

75 mg/kg

daily for 4

weeks

Oral Gavage

Decreased

body weight

gain and

improved

glucose

tolerance

N/A [5][6]

ob/ob Mice
100 mg/kg

single dose
Oral Gavage

Complete

shift from

carbohydrate

to fatty acid

utilization

N/A [3]
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Pharmacokinetic Parameters of CP-640186 in ob/ob Mice
Pharmacokinetic studies have been conducted to determine the bioavailability and clearance of

CP-640186.

Adminis
tration
Route

Dose
(mg/kg)

T½ (h) Tₘₐₓ (h)
Cₘₐₓ
(ng/mL)

AUC₀₋∞
(ng·h/m
L)

Bioavail
ability
(%)

Citation

Intraveno

us
5 1.1 N/A N/A N/A N/A [2][7]

Oral

Gavage
10 1.1 0.25 2177 3068 50 [2][7]

Experimental Protocols
Protocol 1: Preparation of CP-640186 for Oral
Administration
Two common vehicle formulations are used for the oral delivery of CP-640186.

A. Carboxymethylcellulose (CMC) Suspension[5]

Weigh the required amount of CP-640186 powder.

Prepare a 0.5% (w/v) solution of carboxymethylcellulose in sterile water.

Suspend the CP-640186 powder in the 0.5% CMC solution.

Vortex thoroughly before each administration to ensure a homogenous suspension.

B. Solubilized Formulation[3] This protocol yields a clear solution for administration.

Prepare a stock solution of CP-640186 in DMSO (e.g., 25 mg/mL).

To prepare the final working solution, add each solvent sequentially. For a 1 mL final volume:

Take 100 µL of the DMSO stock solution.
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Add 400 µL of PEG300 and mix until uniform.

Add 50 µL of Tween-80 and mix again.

Add 450 µL of saline to reach the final volume of 1 mL.

It is recommended to prepare this working solution fresh on the day of use.[3]

Protocol 2: Acute Efficacy Study in ob/ob Mice
This protocol is designed to assess the short-term effects of CP-640186 on fatty acid synthesis.

1. Animal Model
Male ob/ob mice

2. Acclimatization
Standard housing

and diet

3. Drug Preparation
Prepare CP-640186
(e.g., 4.6-21 mg/kg)

using appropriate vehicle

4. Administration
Single oral gavage

5. Endpoint Measurement
Measure inhibition of
fatty acid synthesis at

1, 4, or 8 hours post-dose

6. Data Analysis
Calculate ED50 values

Click to download full resolution via product page

Caption: Workflow for an acute efficacy study of CP-640186.

Methodology:

Animals: Use male ob/ob mice, a common model for obesity and metabolic studies.

Acclimatization: Allow animals to acclimate to the facility for at least one week before the

experiment.

Grouping: Divide mice into vehicle control and treatment groups.

Drug Administration: Administer a single dose of CP-640186 via oral gavage. Doses can

range from 4.6 to 21 mg/kg to determine the dose-response relationship at different time

points.[3][7]

Endpoint Assessment: At specific time points (e.g., 1, 4, and 8 hours) after administration,

assess the rate of fatty acid synthesis in relevant tissues (e.g., liver, adipose) using

established methods such as radiolabeled acetate incorporation.
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Data Analysis: Calculate the ED₅₀, the dose required to achieve 50% of the maximal

inhibition of fatty acid synthesis.

Protocol 3: Chronic Efficacy Study in Diet-Induced
Obese (DIO) Mice
This protocol assesses the long-term metabolic benefits of CP-640186.[5][6]

1. Model Induction
Feed mice a high-fat diet (HFD)
for ~16 weeks to induce obesity

2. Group Assignment
Divide mice into HFD (vehicle)
and HFD + CP-640186 groups

3. Chronic Dosing
Administer CP-640186

(75 mg/kg) or vehicle daily
by oral gavage for 4 weeks

4. Monitoring
Measure body weight weekly

5. Final Assessment
Perform glucose tolerance test.
Collect tissues for biochemical

and histological analysis

Click to download full resolution via product page

Caption: Workflow for a chronic study in a diet-induced obesity model.

Methodology:

Animals and Diet: Use a suitable mouse strain (e.g., C57BL/6J) and induce obesity by

feeding a high-fat diet (HFD) for 16 weeks.[6]

Treatment: After the diet-induction period, administer CP-640186 (e.g., 75 mg/kg) or a

vehicle control (0.5% CMC) once daily via oral gavage for a period of 4 weeks.[5]

In-life Monitoring: Monitor body weight weekly throughout the treatment period.[5] Observe

animals for any signs of toxicity. No adverse reactions were reported at this dose.[5]

Metabolic Phenotyping: At the end of the treatment period, perform a glucose tolerance test

(GTT) to evaluate improvements in glucose homeostasis.[5]

Terminal Procedures: At the conclusion of the study, collect blood and tissues (liver, adipose

tissue) for biochemical analyses (e.g., serum triglycerides, cholesterol) and histological

examination to assess changes in lipid accumulation.[5][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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